4-(4-fluorophenyl)-4-hydroxycyclohexan-1-one
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Overview
Description
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a hydroxyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method for synthesizing 4-(4-fluorophenyl)-4-hydroxycyclohexan-1-one involves an aldol condensation reaction. This process typically starts with the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.
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Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. 4-Fluorophenylmagnesium bromide can be reacted with cyclohexanone to form the corresponding alcohol. This reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from quenching the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation or Grignard reactions, optimized for yield and purity. These processes often utilize continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form alcohols or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ketone group to an alcohol.
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products
Oxidation: 4-(4-Fluorophenyl)cyclohexanone, 4-(4-Fluorophenyl)cyclohexanoic acid
Reduction: 4-(4-Fluorophenyl)cyclohexanol
Substitution: 4-(4-Fluoro-3-nitrophenyl)-4-hydroxycyclohexan-1-one
Scientific Research Applications
Chemistry
In chemistry, 4-(4-fluorophenyl)-4-hydroxycyclohexan-1-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medicinally, this compound may serve as a lead compound for the development of drugs targeting specific pathways. Its structural features make it a candidate for anti-inflammatory, analgesic, or anticancer agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-4-hydroxycyclohexan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxycyclohexan-1-one: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the different halogen.
4-(4-Methylphenyl)-4-hydroxycyclohexan-1-one: Contains a methyl group instead of fluorine, which can affect its lipophilicity and metabolic stability.
4-(4-Nitrophenyl)-4-hydroxycyclohexan-1-one: The nitro group introduces different electronic properties, potentially altering the compound’s reactivity and biological effects.
Uniqueness
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.
Properties
CAS No. |
36716-69-5 |
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Molecular Formula |
C12H13FO2 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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